molecular formula C5H9NO2 B14343456 4-(Methylamino)but-2-enoic acid CAS No. 98071-15-9

4-(Methylamino)but-2-enoic acid

Cat. No.: B14343456
CAS No.: 98071-15-9
M. Wt: 115.13 g/mol
InChI Key: NWVCFCJOJVDBHH-UHFFFAOYSA-N
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Description

4-(Methylamino)but-2-enoic acid is an organic compound with the molecular formula C5H9NO2 It is a derivative of butenoic acid, featuring a methylamino group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)but-2-enoic acid can be achieved through several methods. One common approach involves the reaction of but-2-enoic acid with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, saturated compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Methylamino)but-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylamino)but-2-enoic acid involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also participate in enzymatic reactions, altering metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Butenoic Acid: The parent compound, lacking the methylamino group.

    4-Aminobut-2-enoic Acid: Similar structure but with an amino group instead of a methylamino group.

    4-(Ethylamino)but-2-enoic Acid: Features an ethylamino group instead of a methylamino group.

Uniqueness

4-(Methylamino)but-2-enoic acid is unique due to the presence of the methylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.

Properties

CAS No.

98071-15-9

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

4-(methylamino)but-2-enoic acid

InChI

InChI=1S/C5H9NO2/c1-6-4-2-3-5(7)8/h2-3,6H,4H2,1H3,(H,7,8)

InChI Key

NWVCFCJOJVDBHH-UHFFFAOYSA-N

Canonical SMILES

CNCC=CC(=O)O

Origin of Product

United States

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